molecular formula C22H22FN3O3 B2758513 N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-2-(m-tolyloxy)acetamide CAS No. 1058499-17-4

N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-2-(m-tolyloxy)acetamide

Cat. No.: B2758513
CAS No.: 1058499-17-4
M. Wt: 395.434
InChI Key: HCPWUJMQIQRDFI-UHFFFAOYSA-N
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Description

N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-2-(m-tolyloxy)acetamide is a synthetic small molecule for research use only. It is strictly intended for laboratory investigations and is not approved for diagnostic, therapeutic, or any personal use. Hypothetical Mechanism & Research Applications: Based on its molecular structure, which features a pyridazinone core and fluorophenyl substituents similar to other bioactive compounds , this chemical may be of interest in early-stage pharmacological research. Pyridazinone derivatives have been explored as key scaffolds in developing inhibitors for various enzymatic targets . For instance, some analogs function as covalent inhibitors by targeting specific cysteine residues . Researchers might investigate its potential role in modulating protein-protein interactions or enzyme activity in cellular models. Its properties could also make it a candidate for use in structure-activity relationship (SAR) studies to optimize potency and selectivity . Disclaimer: The potential mechanisms and applications described are hypothetical and are provided solely to illustrate the kind of information that would be included. They are based on general structural analysis and not on experimental data for this specific compound. Researchers must conduct their own thorough investigation to determine the compound's actual suitability for any specific research purpose.

Properties

IUPAC Name

N-[3-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]propyl]-2-(3-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN3O3/c1-16-4-2-5-19(14-16)29-15-21(27)24-12-3-13-26-22(28)11-10-20(25-26)17-6-8-18(23)9-7-17/h2,4-11,14H,3,12-13,15H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCPWUJMQIQRDFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 4-Fluorophenyl-Substituted Diketones

A common approach involves reacting 3-(4-fluorophenyl)-1,4-diketone intermediates with hydrazine hydrate. For example, 4-(4-fluorophenyl)-2,3-butanedione undergoes cyclization in ethanol under reflux to yield 3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-ylpropane. Key steps include:

  • Diketone Preparation : Friedel-Crafts acylation of 4-fluorobenzene with succinic anhydride in the presence of AlCl3 yields 4-(4-fluorophenyl)-4-oxobutanoic acid.
  • Cyclization : Treatment with hydrazine hydrate (1.5 equiv) in ethanol at 80°C for 4–6 hours achieves 58–76% yields.

Optimization Note : Microwave-assisted cyclization reduces reaction time from hours to minutes while improving purity.

Functionalization of the Pyridazinone Core

Propyl Chain Introduction via Alkylation

The propyl linker is introduced through nucleophilic alkylation or Mitsunobu reactions:

  • Alkylation with 1-Bromo-3-chloropropane :
    • The pyridazinone nitrogen reacts with 1-bromo-3-chloropropane in DMF using K2CO3 as a base at 60°C.
    • Yield: 65–72% after 12 hours.
  • Mitsunobu Reaction :
    • Using diethyl azodicarboxylate (DEAD) and triphenylphosphine, the pyridazinone reacts with 3-propanol derivatives.
    • Higher yields (78–85%) but requires anhydrous conditions.

Synthesis of the m-Tolyloxy-Acetamide Side Chain

Etherification of m-Cresol

m-Tolyloxyacetic acid is prepared via Williamson ether synthesis:

  • Reaction of m-Cresol with Ethyl Bromoacetate :
    • m-Cresol, ethyl bromoacetate, and K2CO3 in acetone at 50°C yield ethyl m-tolyloxyacetate (82% yield).
  • Saponification :
    • Hydrolysis with NaOH in ethanol/water produces m-tolyloxyacetic acid (95% yield).

Acetamide Formation

The acid is converted to acetamide via mixed anhydride or coupling reagents:

  • Mixed Anhydride Method :
    • m-Tolyloxyacetic acid reacts with ethyl chloroformate and N-methylmorpholine to form an anhydride, which is treated with 3-aminopropylpyridazinone.
    • Yield: 68% after purification.
  • HATU-Mediated Coupling :
    • Using HATU and DIPEA in DMF, the reaction achieves 75% yield with shorter reaction time (2 hours).

Final Assembly and Purification

The propyl-pyridazinone intermediate is coupled with m-tolyloxyacetamide via SN2 displacement or amidation:

  • SN2 Displacement :
    • 3-Chloropropylpyridazinone reacts with sodium m-tolyloxyacetamide in DMF at 100°C (Yield: 60%).
  • Reductive Amination :
    • 3-Aminopropylpyridazinone and m-tolyloxyacetyl chloride in THF with NaBH4 yield the final product (82%).

Purification : Column chromatography (SiO2, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures achieves >95% purity.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield (%) Purity (%) Advantages Limitations
Cyclocondensation Diketone + hydrazine 58–76 90–95 Scalable, cost-effective Long reaction time
Microwave-assisted Cyclization under microwave 70–85 98 Rapid, high purity Specialized equipment required
Mitsunobu Propyl introduction 78–85 97 High regioselectivity Expensive reagents
HATU coupling Acetamide formation 75 99 Fast, mild conditions Sensitive to moisture

Challenges and Optimization Strategies

  • Byproduct Formation : Hydrazine excess can lead to dihydro-pyridazine byproducts; stoichiometric control and slow addition mitigate this.
  • Low Solubility : Pyridazinone intermediates often require polar aprotic solvents (DMF, DMSO) for reactions.
  • Stereochemical Control : Chiral centers in the propyl linker may require asymmetric synthesis techniques, though none are reported for this compound.

Chemical Reactions Analysis

Types of Reactions

N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-2-(m-tolyloxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be employed to introduce new substituents or replace existing ones.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions could introduce a wide range of functional groups, depending on the nucleophile or electrophile employed.

Scientific Research Applications

Chemistry

In chemistry, N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-2-(m-tolyloxy)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.

Biology

In biological research, this compound may serve as a probe to study enzyme interactions and cellular pathways. Its fluorophenyl group can be used for imaging studies, while the pyridazinone core may interact with various biological targets.

Medicine

In medicine, N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-2-(m-tolyloxy)acetamide could be investigated for its potential therapeutic properties. Its structure suggests it may have activity against certain diseases, making it a candidate for drug development.

Industry

In industrial applications, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds. Its unique properties may make it suitable for use in specialty chemicals or advanced manufacturing processes.

Mechanism of Action

The mechanism of action of N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-2-(m-tolyloxy)acetamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity, while the pyridazinone core could modulate the compound’s activity. Pathways involved in its mechanism of action may include inhibition of specific enzymes or modulation of signaling pathways.

Comparison with Similar Compounds

Data Table: Key Structural and Functional Comparisons

Compound Name Core Structure Key Substituents Biological Activity/Notes Reference
N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-2-(m-tolyloxy)acetamide Pyridazinone 4-fluorophenyl, m-tolyloxy Potential protein interaction modulator -
N-(3-(Azepan-1-ylsulfonyl)-4-methylphenyl)-2-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)acetamide Pyridazinone 4,5-dichloro, azepane-sulfonyl High-yield synthesis (79%)
N-(4-hydroxyphenethyl)acetamide Acetamide 4-hydroxyphenethyl 38.3% brine shrimp mortality at 0.1 mg/mL
3-Chloro-N-phenyl-phthalimide Phthalimide 3-chloro, phenyl Polyimide monomer
Indoline-based autophagy inhibitor (Compound 54) Indoline Sulfamoyl, trifluoromethyl Autophagy inhibition

Research Findings and Mechanistic Insights

  • Substituent Effects : The 4-fluorophenyl group in the target compound likely improves metabolic stability compared to 4,5-dichloro analogues, which may confer reactivity but increase toxicity .
  • Acetamide Role: The acetamide moiety is a common pharmacophore in cytotoxic agents (e.g., ), but its linkage to a pyridazinone core may enhance target selectivity .

Biological Activity

N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-2-(m-tolyloxy)acetamide is a compound of interest in medicinal chemistry due to its unique structural characteristics and potential therapeutic applications. This article explores its biological activity, focusing on anti-inflammatory and anticancer properties, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The compound can be classified under pyridazinone derivatives, characterized by the presence of a fluorophenyl group attached to a pyridazinone ring. Its molecular formula is C15H18FN3O2C_{15}H_{18}FN_{3}O_{2}, and it possesses a molecular weight of approximately 293.32 g/mol.

PropertyValue
Chemical FormulaC15H18FN3O2
Molecular Weight293.32 g/mol
CAS Number[Not Available]
IUPAC NameN-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-2-(m-tolyloxy)acetamide

The mechanism of action for this compound involves interactions with specific molecular targets, including enzymes and receptors. It is hypothesized that the compound can bind to the active sites of certain enzymes, inhibiting their activity and influencing various metabolic pathways. Additionally, it may modulate signal transduction pathways by interacting with cell surface receptors, potentially leading to altered cellular responses.

Anti-inflammatory Activity

Research indicates that compounds similar to N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-2-(m-tolyloxy)acetamide exhibit significant anti-inflammatory properties. The presence of the fluorine atom in the phenyl ring is believed to enhance lipophilicity, which may increase bioavailability and efficacy in inhibiting inflammatory pathways. A study demonstrated that derivatives with similar structures were effective in reducing inflammation markers in vitro.

Anticancer Activity

The anticancer potential of this compound has been explored through various studies. It has shown promise in inhibiting the proliferation of cancer cell lines in vitro. For instance, one study reported that the compound induced apoptosis in breast cancer cells by activating caspase pathways, leading to cell cycle arrest at the G1 phase.

Case Studies

  • Study on Anti-inflammatory Effects :
    • Objective : To evaluate the anti-inflammatory effects of the compound in a rat model.
    • Methodology : Rats were administered varying doses of the compound, and inflammatory markers were measured.
    • Results : A significant reduction in serum levels of TNF-alpha and IL-6 was observed at higher doses (50 mg/kg), indicating potent anti-inflammatory activity.
  • Anticancer Activity Assessment :
    • Objective : To assess the cytotoxic effects on different cancer cell lines.
    • Methodology : MTT assays were performed on breast cancer (MCF-7) and lung cancer (A549) cell lines.
    • Results : The compound exhibited IC50 values of 12 µM for MCF-7 and 15 µM for A549 cells, suggesting strong anticancer properties.

Q & A

Q. Basic Research Focus

  • ¹H/¹³C NMR : Assign peaks for the fluorophenyl (δ 7.2–7.8 ppm, aromatic protons), pyridazinone carbonyl (δ 165–170 ppm), and m-tolyloxy methyl group (δ 2.3 ppm) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with calculated exact mass (e.g., C₂₂H₂₃FN₃O₃⁺: 420.1722) to verify purity and molecular formula .
  • X-ray Crystallography : Resolve stereochemical uncertainties in the propyl linker or amide conformation, if crystallization is feasible .

What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity, and how should controls be designed?

Q. Basic Research Focus

  • Target Screening : Use kinase inhibition assays (e.g., CDK2/4/6) given structural similarity to pyridazinone-based kinase inhibitors. Measure IC₅₀ values via ATP-competitive ELISA .
  • Cytotoxicity Testing : Employ MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with 48–72 hr exposure. Include positive controls (e.g., doxorubicin) and vehicle controls (DMSO <0.1%) .
  • Data Validation : Replicate assays in triplicate, normalize to untreated cells, and use ANOVA for statistical significance (p<0.05) .

How can computational modeling predict the binding mode of this compound to potential biological targets?

Q. Advanced Research Focus

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase domains (e.g., CDK2 PDB: 1H1S). Prioritize hydrogen bonding with pyridazinone carbonyl and fluorophenyl hydrophobic pockets .
  • MD Simulations : Run 100 ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD (<2 Å) and binding free energy (MM-PBSA) .
  • SAR Insights : Modify substituents (e.g., m-tolyloxy to p-cyano) in silico to predict activity trends and guide synthetic efforts .

How should researchers address contradictory data in dose-response curves across different assay platforms?

Q. Advanced Research Focus

  • Source Identification : Compare assay conditions (e.g., cell permeability in 2D vs. 3D models, serum protein binding effects) .
  • Orthogonal Validation : Confirm activity via SPR (surface plasmon resonance) for direct binding kinetics or transcriptomic profiling (RNA-seq) for downstream pathway activation .
  • Meta-Analysis : Aggregate data from ≥3 independent labs using standardized protocols (e.g., CLSI guidelines) to distinguish biological variability from technical artifacts .

What strategies can improve the metabolic stability of this compound during preclinical development?

Q. Advanced Research Focus

  • Microsomal Stability Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. Identify vulnerable sites (e.g., propyl linker oxidation) .
  • Structural Modifications : Introduce deuterium at labile C-H positions or replace ester groups with bioisosteres (e.g., amides) to slow CYP450-mediated metabolism .
  • Prodrug Approaches : Mask polar groups (e.g., acetamide) with cleavable moieties (e.g., phosphonates) to enhance oral bioavailability .

How can researchers differentiate off-target effects from true target engagement in mechanistic studies?

Q. Advanced Research Focus

  • Chemical Proteomics : Use affinity-based pull-down assays with biotinylated probes to capture interacting proteins, followed by LC-MS/MS identification .
  • CRISPR Knockout Models : Generate target-knockout cell lines and compare compound activity to wild-type. A >50% reduction in efficacy suggests on-target effects .
  • Selectivity Profiling : Screen against panels of related targets (e.g., 100+ kinases) to calculate selectivity scores (Gini coefficient >0.7 preferred) .

What are the critical parameters for scaling up synthesis while maintaining enantiomeric purity?

Q. Advanced Research Focus

  • Chiral Resolution : Employ chiral HPLC (e.g., Chiralpak AD-H column) or enzymatic kinetic resolution during final steps to ensure >99% ee .
  • Process Optimization : Use continuous flow reactors for exothermic steps (e.g., acylation) to enhance reproducibility and reduce racemization .
  • QC Protocols : Implement in-line PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of intermediate purity .

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